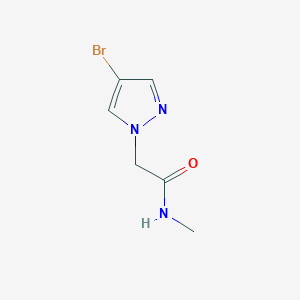

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide

描述

属性

IUPAC Name |

2-(4-bromopyrazol-1-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHACBMAWLNUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598856 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179904-89-2 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

化学反应分析

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted pyrazoles with various functional groups.

科学研究应用

Chemical and Biological Properties

Chemical Structure and Synthesis

The compound features a pyrazole ring with a bromine substituent and an N-methylacetamide functional group. The synthesis typically involves the reaction of 4-bromo-1H-pyrazole with chloroacetamide under basic conditions, often using potassium carbonate in solvents like dimethylformamide (DMF) .

Biological Activity

The presence of the bromine atom enhances the compound's reactivity and biological activity. Pyrazole derivatives are known for their diverse biological properties, including anti-inflammatory, antibacterial, and anticancer activities .

Medicinal Chemistry

-

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit potent anticancer activity. For instance, studies have shown that compounds similar to 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide can inhibit cancer cell proliferation in various models . -

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies have demonstrated that pyrazole derivatives can effectively combat bacterial strains such as E. coli and S. aureus, highlighting their role in developing new antibiotics . -

Enzyme Inhibition

It is also being explored for its ability to inhibit specific enzymes involved in disease processes. The bromine substituent may enhance binding affinity to target enzymes or receptors, potentially leading to therapeutic applications .

Material Science

-

Development of New Materials

The compound's unique structure allows it to be utilized in synthesizing novel materials with specific properties, such as polymers or catalysts. Its ability to form metal complexes has been noted, which could lead to innovative applications in catalysis . -

Polymer Chemistry

Research into using this compound in polymer chemistry is ongoing, focusing on creating materials that exhibit enhanced thermal stability and mechanical properties due to the incorporation of pyrazole units .

Anticancer Research

A study focused on a series of pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the modulation of key signaling pathways .

Antimicrobial Studies

In a comparative study of different pyrazole derivatives, this compound exhibited superior antimicrobial activity against resistant strains of bacteria compared to standard antibiotics .

作用机制

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

相似化合物的比较

2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetic acid

- Key Differences : Replaces bromine with chlorine and substitutes the acetamide group with a carboxylic acid.

- Impact : The chlorine atom reduces steric bulk compared to bromine, while the carboxylic acid group increases polarity, altering solubility and binding affinity. This compound is less lipophilic but may exhibit stronger ionic interactions in biological systems .

- Biological Activity : Primarily explored as a building block for metal-organic frameworks rather than direct therapeutic use .

2-(5-Bromo-1H-pyrazol-3-yl)-N-(trifluoromethyl)acetamide

- Key Differences : Features a trifluoromethyl group on the acetamide nitrogen and a bromine at the pyrazole 5-position.

- The shifted bromine position alters ring electronics .

- Biological Activity: Demonstrates notable anticancer activity, particularly in kinase inhibition assays .

Analogues with Modified Side Chains

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

- Key Differences : Replaces the N-methylacetamide with a tert-butyl ester.

- Impact : The ester group increases lipophilicity, favoring blood-brain barrier penetration but reducing hydrolytic stability. This derivative is often used as a synthetic intermediate .

- Applications : Primarily utilized in prodrug design and organic synthesis .

2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylacetamide

- Key Differences: Substitutes bromine with an amino group and replaces the N-methyl with an isobutyl chain.

- Impact: The amino group enhances hydrogen-bonding capacity, improving target specificity.

- Biological Activity : Shows promise in inflammation and cancer research due to enhanced receptor selectivity .

Compounds with Additional Heterocyclic Systems

2-((4-Bromo-1H-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Key Differences: Incorporates a thienopyrimidine core fused to the pyrazole-bromine system.

- Impact: The thienopyrimidine moiety introduces planar aromaticity, favoring intercalation with DNA or enzyme active sites. This structural complexity broadens its mechanism of action .

- Biological Activity : Investigated for kinase inhibition and antiviral applications .

N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

- Key Differences : Combines pyrazole with oxadiazole and nitro groups.

- Impact : The iodine atom provides a heavy halogen for radiolabeling studies, while the oxadiazole enhances π-stacking interactions. The nitro group increases redox activity .

- Applications: Explored in targeted therapy and diagnostic imaging .

Comparative Data Table

Key Findings and Implications

- Halogen Effects : Bromine at the pyrazole 4-position enhances electrophilic reactivity compared to chlorine, making the parent compound more suitable for cross-coupling reactions in drug development .

- Side Chain Modifications : The N-methylacetamide group balances lipophilicity and hydrogen-bonding capacity, offering a versatile scaffold for optimizing bioavailability .

- Heterocyclic Fusion: Compounds like thienopyrimidine derivatives exhibit multi-targeted mechanisms, highlighting the importance of hybrid structures in overcoming drug resistance .

生物活性

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide is an organic compound characterized by a brominated pyrazole moiety and an N-methylacetamide functional group, with the molecular formula C6H8BrN3O and a molecular weight of 218.05 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it may exhibit anti-inflammatory, analgesic, and antimicrobial properties due to its structural characteristics.

Structural Features

The compound consists of a pyrazole ring substituted at the 4-position with a bromine atom, which enhances its lipophilicity and bioavailability. The presence of the N-methylacetamide group further contributes to its chemical reactivity and potential biological efficacy.

| Feature | Description |

|---|---|

| Molecular Formula | C6H8BrN3O |

| Molecular Weight | 218.05 g/mol |

| Key Functional Groups | Brominated pyrazole, N-methylacetamide |

Pharmacological Properties

Research indicates that compounds containing pyrazole rings often exhibit a range of biological activities. For this compound, preliminary studies suggest:

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

- Analgesic Properties : Similar compounds have shown analgesic effects in various studies, indicating potential applications in pain management.

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties, which could be relevant for this compound as well.

Despite the promising indications of biological activity, comprehensive scientific literature detailing the specific mechanisms of action for this compound is currently limited.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring are crucial for its binding affinity and biological activity. Further detailed studies are needed to elucidate these interactions fully.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research on pyrazole derivatives provides insights into potential applications:

- Anti-inflammatory Studies : Research has shown that certain pyrazole derivatives exhibit significant inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. For instance, compounds similar in structure demonstrated inhibitory effects ranging from 61% to 93% at concentrations comparable to standard anti-inflammatory drugs .

- Enzyme Inhibition : Molecular docking studies on related compounds suggest effective binding to specific enzymes or receptors, influencing their activity. Such findings underscore the importance of further investigating the binding affinities of this compound.

- Antimicrobial Activity : Other pyrazole derivatives have been tested against various bacterial strains, showing promising results. For example, compounds with similar functionalities have demonstrated significant antibacterial activity against E. coli and S. aureus, indicating that this compound may also possess similar properties .

Future Research Directions

Given the structural uniqueness of this compound, future research should focus on:

- Synthesis and Characterization : Developing robust synthetic pathways to produce this compound efficiently.

- In vitro and In vivo Studies : Conducting detailed biological assays to evaluate its pharmacological effects systematically.

- Mechanistic Studies : Investigating the specific molecular targets and pathways that this compound interacts with to understand its biological effects better.

常见问题

Q. What are the optimized synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)-N-methylacetamide, and how can reaction conditions influence yield?

The synthesis typically involves coupling 4-bromo-1H-pyrazole with chloroacetyl chloride or bromoacetamide derivatives in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric ratios are critical. For example, describes similar reactions where excess base improves nucleophilic substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the acetamide product .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons), methylacetamide group (δ 2.8–3.1 ppm for N–CH₃), and bromine-substituted carbon (δ 105–110 ppm in ¹³C NMR) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (calculated: 244.08 g/mol for C₆H₇BrN₃O) .

Q. How can researchers ensure purity and stability of this compound during storage?

Purity is assessed via HPLC (C18 column, methanol/water mobile phase). Stability tests under varying temperatures (4°C, –20°C) and inert atmospheres (argon) are advised. notes that brominated pyrazoles are sensitive to light; thus, amber vials are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for brominated pyrazole derivatives?

Discrepancies in NMR/IR data may arise from tautomerism (e.g., 1H-pyrazole ↔ 2H-pyrazole) or solvent effects. For example, highlights pyrazole ring proton shifts influenced by deuterated solvents. Computational tools like Gaussian (DFT calculations) can predict tautomeric stability, while 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group on the pyrazole ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. demonstrates that bromine’s electronegativity enhances oxidative addition with palladium catalysts, enabling aryl-aryl bond formation. However, steric hindrance from the acetamide group may require bulky ligands (e.g., XPhos) .

Q. What computational methods predict the bioactivity of this compound?

Molecular docking (AutoDock Vina) and PASS (Prediction of Activity Spectra for Substances) software can model interactions with biological targets. used PASS to predict antimalarial and kinase-inhibitory potential, identifying hydrogen bonding between the acetamide carbonyl and enzyme active sites (e.g., PfATP4 in Plasmodium falciparum) .

Q. How can researchers analyze enzyme inhibition mechanisms involving this compound?

Kinetic assays (e.g., Michaelis-Menten with Lineweaver-Burk plots) and isothermal titration calorimetry (ITC) quantify binding affinity. suggests competitive inhibition if the compound mimics substrate structure, while covalent binding can be confirmed via LC-MS detection of enzyme-adducts .

Methodological Considerations

Q. What experimental designs optimize selectivity in functionalizing the pyrazole ring?

- Regioselectivity : Use directing groups (e.g., methyl in N-methylacetamide) to control electrophilic substitution positions. notes bromine’s para-directing effect in similar compounds .

- Protection/Deprotection : Temporarily protect the acetamide group with Boc anhydride to prevent side reactions during cross-coupling .

Q. How do solvent polarity and temperature affect crystallization for X-ray diffraction studies?

High-polarity solvents (DMF, DMSO) improve solubility, while gradual cooling in ethanol/water mixtures yields single crystals. achieved a 0.024 Å resolution structure by crystallizing at –20°C, emphasizing slow evaporation for lattice integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。